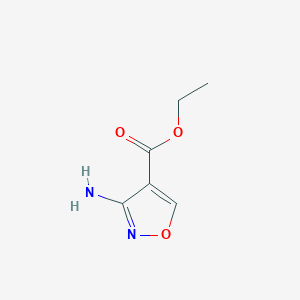

Ethyl 3-aminoisoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUSFGLLSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182424-36-8 | |

| Record name | ethyl 3-amino-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminoisoxazole 4 Carboxylate Derivatives

Classical Approaches to Aminoisoxazole Ring Formation

Traditional methods for the synthesis of the isoxazole (B147169) ring have long been established, primarily relying on cyclization and cycloaddition reactions. These foundational strategies continue to be relevant in contemporary organic synthesis.

Cyclization Reactions Involving Hydroxylamine and Activated Methylene Compounds

A cornerstone in isoxazole synthesis is the reaction of hydroxylamine with a three-carbon component. For the preparation of 3-aminoisoxazole-4-carboxylates, this typically involves an activated methylene compound that possesses both a nitrile and a carboxylate group, or precursors that can generate such a system in situ.

A closely related synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives highlights this approach. The synthesis commences with the reaction of triethyl orthoacetate and ethyl cyanoacetate to form ethyl 2-cyano-3-ethoxybut-2-enoate. This intermediate, which features an activated double bond and a nitrile group, is then treated with hydroxylamine in the presence of a base like sodium ethoxide. The reaction proceeds via a nucleophilic attack of hydroxylamine, followed by cyclization and elimination to afford the isoxazole ring. Specifically, the intermediate is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol, with the reaction mixture being stirred for 24 hours at room temperature. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | Hydroxylamine hydrochloride | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | Sodium ethoxide, Ethanol, Room temperature, 24h | nih.gov |

[3+2] Cycloaddition Strategies for Isoxazole Scaffold Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including isoxazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

The most common [3+2] cycloaddition for isoxazole synthesis involves the reaction of a nitrile oxide with an alkene or alkyne. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by the dehydration of nitroalkanes. The regioselectivity of this reaction is a key consideration, often leading to the formation of 3,5-disubstituted isoxazoles. However, with careful selection of substrates and reaction conditions, other substitution patterns can be achieved.

Enamines can also serve as dipolarophiles in [3+2] cycloaddition reactions with nitrile oxides. This strategy is particularly useful for the synthesis of aminoisoxazoles. The reaction of in situ generated nitrile oxides with enamines can proceed with high regioselectivity. For instance, the reaction of nitrile oxides with push-pull enamines, which are enamines substituted with an electron-withdrawing group, leads to 3,4-disubstituted isoxazoles after the elimination of a secondary amine from the initial cycloadduct.

| Dipole | Dipolarophile | Product Type | Key Features |

| Nitrile Oxide | Alkene/Alkyne | Isoxazoline/Isoxazole | Highly versatile, regioselectivity can be an issue. |

| Nitrile Oxide | Enamine | Aminoisoxazole | Good regioselectivity, especially with push-pull enamines. |

Condensation Reactions Utilizing β-Dicarbonyl Precursors or Nitriles

The condensation of hydroxylamine with β-dicarbonyl compounds or their synthetic equivalents is another fundamental route to isoxazoles. The regioselectivity of the cyclization is dependent on the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.

For the synthesis of 3-aminoisoxazole derivatives, a β-ketonitrile bearing a carboxylate group or a precursor that can be converted to one is a suitable starting material. For example, the reaction of β-ketoesters with hydroxylamine can lead to the formation of 3-hydroxyisoxazoles. However, the formation of the isomeric 5-isoxazolone can be a significant side reaction. Careful control of pH and temperature is crucial to direct the reaction towards the desired product.

In a related approach, the reaction of aryl isothiocyanates with sodium ethyl cyanoacetate yields ethyl arylthiocarbamoyl-cyanoacetates. Subsequent reaction of these intermediates with hydroxylamine under reflux conditions in aqueous ethanol affords 5-aminoisoxazoles in good yields. The cyano group's higher electronegativity directs the cyclization to form the aminoisoxazole rather than an isoxazolone.

Modern and Sustainable Synthetic Innovations for Isoxazoles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative energy sources and greener reaction media for the synthesis of isoxazoles.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. mdpi.compreprints.org Several ultrasound-assisted methods for the synthesis of isoxazole derivatives have been reported, including multi-component reactions and the use of green solvents like water. mdpi.compreprints.org For instance, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a one-pot, three-component reaction of hydroxylamine hydrochloride, methyl acetoacetate, and aromatic aldehydes under ultrasonic irradiation with pyridine (B92270) as a catalyst. mdpi.compreprints.org

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of isoxazoles. nih.gov This technique can significantly accelerate reaction rates and improve yields compared to conventional heating methods. nih.gov

The use of sustainable and recyclable catalysts is also a key aspect of modern synthetic chemistry. An innovative approach involves the use of an agro-waste-based catalyst, specifically the water extract of orange fruit peel ash (WEOFPA), in glycerol for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov This method offers an eco-friendly and inexpensive route to these compounds. nih.gov Furthermore, reactions under natural sunlight have been explored as a green and energy-efficient method for the synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, avoiding the need for organic solvents and catalysts. semnan.ac.ir

The use of environmentally benign solvents is another important aspect of green chemistry. Deep eutectic solvents (DES), such as a mixture of choline chloride and urea, have been employed for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov Water has also been utilized as a solvent for the synthesis of isoxazole derivatives, aligning with the principles of green chemistry. mdpi.compreprints.orgsemnan.ac.ir

| Innovation | Description | Advantages |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields, milder conditions. mdpi.compreprints.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid heating, increased reaction rates, improved yields. nih.gov |

| Green Catalysts | Employment of catalysts derived from renewable resources, such as agro-waste. | Eco-friendly, inexpensive, sustainable. nih.gov |

| Natural Sunlight | Utilization of sunlight as a natural and clean energy source. | Green, cheap, safe, and non-toxic energy source. semnan.ac.ir |

| Green Solvents | Use of environmentally friendly solvents like water or deep eutectic solvents. | Reduced environmental impact, safer reaction conditions. mdpi.compreprints.orgsemnan.ac.irnih.gov |

Green Chemistry Protocols for Heterocyclic Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. organic-chemistry.org This technique has been successfully applied to the synthesis of various isoxazole derivatives. For instance, a microwave-assisted, metal-free method for the decarboxylative iodination and bromination of isoxazole-4-carboxylic acids has been developed. researchgate.netresearchgate.net This protocol uses N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of K3PO4. researchgate.netresearchgate.net The efficiency of this process is significantly enhanced by microwave heating, which can reduce reaction times from days to just 30 minutes. organic-chemistry.org

However, the stability of certain molecules under microwave irradiation can be a concern. For example, decreased stability of 5-amino-3-methyl-isoxazole-4-carboxylic acid was observed during microwave-assisted peptide synthesis due to heat generation. nih.gov

Metal-Free Catalysis and Aqueous Reaction Media

The development of metal-free catalytic systems is a key goal in green chemistry to avoid the toxicity and cost associated with metal catalysts. nih.gov While many isoxazole syntheses employ catalysts like copper or ruthenium, there is a growing interest in developing alternative metal-free routes. nih.gov For example, a microwave-assisted, metal-free route for the synthesis of substituted 4-haloisoxazoles has been reported. researchgate.net

The use of aqueous reaction media is another important aspect of green chemistry. An efficient protocol for transforming alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates has been described that is carried out in an aqueous acetonitrile solution, often affording products without the need for chromatographic purification. researchgate.net

Application of Deep Eutectic Solvents (DES) and Ionic Liquids

Deep eutectic solvents (DESs) have gained attention as green, biodegradable, and inexpensive alternatives to traditional volatile organic solvents. connectjournals.comresearchgate.net These solvents are typically formed by mixing a quaternary ammonium salt with a hydrogen-bond donor. connectjournals.com The synthesis of 3,5-disubstituted isoxazoles has been successfully accomplished in a one-pot, three-step reaction using a choline chloride:urea DES. scispace.comacs.org The DES medium was found to be essential for the reaction to proceed and could be reused multiple times without a significant drop in yield. scispace.comacs.org Another DES, choline chloride:glycerol, has also been used for the synthesis of isoxazole derivatives, demonstrating the versatility of these green solvents. connectjournals.com

| DES Composition | Reactants | Product | Yield | Reusability |

| Choline chloride:urea (1:2) | Aldehydes, NH2OH·HCl, NCS, Alkenes | 3,5-disubstituted isoxazolines | Good | Up to 5 times |

| Choline chloride:glycerol (1:2) | Pyrazole aldehyde oxime, NCS, Propargyl alcohol, Sodium ascorbate | (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanol | 85% | Not specified |

Multicomponent Reaction (MCR) Strategies for Diversified Structures

Multicomponent reactions (MCRs) offer an efficient and sustainable pathway for the synthesis of complex molecules in a single step, which significantly reduces waste. researchgate.net A one-pot, three-component reaction for the synthesis of isoxazole derivatives has been achieved using substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride in the presence of natural fruit juices like Cocos nucifera L. juice as a green catalyst and solvent. nih.gov This eco-friendly procedure provides good to excellent yields of the desired products. nih.gov

Specific Synthetic Routes to Ethyl Aminoisoxazole-4-carboxylates

Preparation of Ethyl 5-Amino-3-methyl-isoxazole-4-carboxylate and Analogs

A common route for the synthesis of ethyl 5-amino-3-methyl-isoxazole-4-carboxylate involves a multi-step process. One reported synthesis starts with the reaction of triethyl orthoacetate and ethyl cyanoacetate to form ethyl 2-cyano-3-ethoxybut-2-enoate. nih.govmdpi.com This intermediate is then treated with hydroxylamine hydrochloride and sodium ethoxide in ethanol to yield ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. nih.govmdpi.com

Another approach involves the reaction of aryl isothiocyanates with sodium ethyl cyanoacetate to produce ethyl arylthiocarbamoylcyanoacetates. These intermediates then react with hydroxylamine in ethanol under reflux to afford the corresponding 5-aminoisoxazoles. researchgate.net Similarly, the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate gives thioxo-propanoates, which upon reaction with hydroxylamine, yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net

| Starting Materials | Intermediate(s) | Final Product |

| Triethyl orthoacetate, Ethyl cyanoacetate, Hydroxylamine hydrochloride, Sodium ethoxide | Ethyl 2-cyano-3-ethoxybut-2-enoate | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate |

| Aryl isothiocyanates, Sodium ethyl cyanoacetate, Hydroxylamine | Ethyl arylthiocarbamoylcyanoacetates | Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates |

| Arylisothiocyanate derivatives, Sodium methyl cyanoacetate, Hydroxylamine | Thioxo-propanoates | Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates |

Synthesis from Thiocarbamoylcyanoacetates and Related Precursors

A notable method for the synthesis of aminoisoxazole carboxylates involves the reaction of hydroxylamine with precursors derived from thiocarbamoylcyanoacetates. This pathway is particularly effective for producing 5-aminoisoxazole derivatives. The process typically begins with the reaction of an arylisothiocyanate with a sodium salt of a cyanoacetate ester, such as sodium methyl cyanoacetate, in a solvent like tetrahydrofuran to yield the corresponding thioxopropanoate intermediate. researchgate.net

This intermediate is then treated with hydroxylamine in ethanol, often with ammonium acetate, under reflux conditions to facilitate cyclization. researchgate.net The mechanism is thought to favor the formation of the 5-aminoisoxazole product due to the high electronegativity of the cyano group. This group preferentially reacts with the nucleophilic oximino group of hydroxylamine, leading to the formation of the amino group at the C5 position of the isoxazole ring. researchgate.net

| Precursor | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Methyl 2-cyano-3-(phenylamino)-3-thioxopropanoate | Hydroxylamine, Ammonium Acetate, Ethanol, Reflux | Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | Good |

| Methyl 3-((4-bromophenyl)amino)-2-cyano-3-thioxopropanoate | Hydroxylamine, Ammonium Acetate, Ethanol, Reflux | Methyl 5-amino-3-((4-bromophenyl)amino)isoxazole-4-carboxylate | Good |

Derivatization from α,β-Dihalo Carboxylic Acid Nitriles

A direct route to 3-aminoisoxazoles involves the cyclization of α,β-dihalo carboxylic acid nitriles. google.com This process is carried out by reacting a suitable dihalo nitrile with hydroxylamine or a substituted hydroxylamine in an alkaline medium, which promotes the cyclization reaction. google.com

This method is effective for producing isoxazoles with an amino group specifically at the C3 position. For instance, the reaction of α,β-dibromo-butyric acid nitrile with N-carbamoyl-hydroxylamine in the presence of sodium hydroxide yields 3-amino-5-methyl-isoxazole, which is confirmed to be free of the corresponding 5-amino-3-methyl isomer. google.com Both chloro- and bromo-substituted nitriles can serve as effective starting materials for this synthesis. google.com

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| α,β-Dibromo-butyric acid nitrile | N-carbamoyl-hydroxylamine, Sodium Hydroxide | Shaking at 20°C, followed by heating | 3-Amino-5-methyl-isoxazole |

| α,β-Dichloro-butyric acid nitrile | N-carbamoyl-hydroxylamine, Sodium Hydroxide, Potassium Carbonate | Shaking for three days at 20°C, followed by heating | 3-Amino-5-methyl-isoxazole |

Regiochemical and Stereochemical Control in Aminoisoxazole Synthesis

The control of substituent placement (regiochemistry) is a critical aspect of isoxazole synthesis. The classic Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often suffers from poor selectivity, yielding a mixture of regioisomers. nih.gov

To overcome this limitation, modern methods often employ precursors such as β-enamino diketones or β-enamino ketoesters. nih.govbeilstein-journals.org The reaction of these substrates with hydroxylamine can proceed via two different pathways, and the final regioisomeric outcome is dependent on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine. beilstein-journals.org Researchers have developed several strategies to control this selectivity:

Reaction Conditions : The choice of solvent and the presence of additives can significantly influence the regiochemical outcome. nih.gov

Lewis Acid Catalysis : The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can act as a carbonyl activator, directing the reaction to regioselectively produce 3,4-disubstituted isoxazoles. nih.gov

Substrate Structure : The inherent electronic and steric properties of the starting β-enamino diketone play a crucial role in directing the regiochemistry of the cyclocondensation. nih.gov

These variations allow for the selective synthesis of different isoxazole isomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted products from a common class of precursors. nih.gov

Regarding stereochemistry, the synthesis of the flat, aromatic isoxazole ring itself does not typically involve the creation of stereocenters on the ring. However, stereochemical control is highly relevant in the synthesis of non-aromatic precursors like isoxazolines or when chiral side chains are present. For example, the 1,3-dipolar cycloaddition reaction used to form 3-bromoisoxazolines is known for its high degree of stereo-selectivity. researchgate.net These chiral isoxazolines can then serve as intermediates that are subsequently oxidized to the corresponding aromatic 3-aminoisoxazoles, thereby transferring the stereochemical information from the precursor to the final product's substituents. researchgate.net

Reactivity and Derivatization Chemistry of Ethyl 3 Aminoisoxazole 4 Carboxylate

Transformations of the Amino Group at Position 3

The amino group on the isoxazole (B147169) ring exhibits nucleophilic character typical of aromatic and heterocyclic amines, enabling a variety of modifications.

The nitrogen atom of the amino group can readily react with electrophilic reagents to form N-C, N-acyl, and N-aryl bonds.

Acylation: The amino group undergoes acylation to form the corresponding amides. This is commonly performed for the introduction of protecting groups. For instance, the analogous 5-amino-3-methyl-isoxazole-4-carboxylic acid is protected using Fmoc-Osu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in the presence of sodium carbonate. mdpi.com This transformation is a standard procedure applicable to ethyl 3-aminoisoxazole-4-carboxylate for use in peptide synthesis or as an orthogonal protecting strategy.

Alkylation and Arylation: N-alkylation and N-arylation are typically achieved through substitution or metal-catalyzed cross-coupling reactions. While direct alkylation can be challenging, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have proven effective for the N-arylation of various amino-heterocycles. nih.gov These reactions couple the amino group with aryl halides or triflates, generally requiring a palladium catalyst and a specialized phosphine ligand. For related 3-aminoisoxazole systems, SNAr reactions with activated halides have also been used to introduce N-benzyl groups. researchgate.net

| Reaction Type | Catalyst/Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Arylation | Pd₂(dba)₃ / Ligand (e.g., BrettPhos) | Base (e.g., K₂CO₃), Solvent (e.g., t-BuOH), 110 °C | N-Aryl Aminoisoxazole |

| Acylation (Protection) | Fmoc-Osu / Na₂CO₃ | 1,4-Dioxane/Water, Room Temperature | N-Fmoc Aminoisoxazole |

The primary amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). libretexts.orgorganic-chemistry.orgbyjus.com

The resulting isoxazole-3-diazonium salt is a highly reactive intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles. organic-chemistry.org This allows for the introduction of diverse functional groups onto the isoxazole ring, a process often facilitated by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org However, studies on the deamination of the structurally similar ethyl 5-amino-3-methylisoxazole-4-carboxylate have noted unusual behavior during diazotization, suggesting that reaction outcomes can be complex. researchwithrutgers.com

Common transformations of the diazonium salt include:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. wikipedia.org

Cyanation: Treatment with CuCN yields the corresponding nitrile (3-cyanoisoxazole derivative). wikipedia.org

Hydroxylation: Heating the diazonium salt in aqueous acid can produce the 3-hydroxyisoxazole derivative. wikipedia.org

The fundamental reactivity of the amino group in this compound is nucleophilic. The lone pair of electrons on the nitrogen atom initiates reactions with a wide array of electrophiles. This nucleophilicity is the basis for the acylation, alkylation, and diazotization reactions discussed previously. The compound serves as a key starting material for synthesizing various derivatives by leveraging this reactivity. For example, it can be used to prepare N-substituted sulfamoylphenyl acetamides and N-carbomethoxy thioureas, highlighting its utility as a nucleophilic building block in the synthesis of complex molecules. sigmaaldrich.comscientificlabs.co.uk

Reactions Involving the Ester Functionality at Position 4

The ethyl ester group at position 4 is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids and amides.

The ethyl ester can be hydrolyzed to the corresponding 3-aminoisoxazole-4-carboxylic acid under either acidic or basic conditions.

Base-Mediated Hydrolysis (Saponification): This is the most common method, typically involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). nih.govnih.gov For the related ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, hydrolysis is achieved by heating with a 10% NaOH solution, followed by acidification to precipitate the carboxylic acid. nih.gov Similarly, LiOH in a mixture of THF/MeOH/H₂O at room temperature is effective for hydrolyzing related isoxazole esters. nih.gov The initial product is the carboxylate salt (e.g., sodium 3-aminoisoxazole-4-carboxylate), which upon neutralization with acid yields the free carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with a strong mineral acid, such as aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com This method is effective but can sometimes lead to side reactions if the molecule contains other acid-sensitive groups. google.com

| Reagent(s) | Solvent(s) | Temperature | Product |

|---|---|---|---|

| LiOH·H₂O | THF/MeOH/H₂O | Room Temperature | 3-Aminoisoxazole-4-carboxylic acid |

| 10% NaOH (aq) | Water | 70 °C, then acidify | 3-Aminoisoxazole-4-carboxylic acid |

| 60% H₂SO₄ (aq) | Water | Reflux (80-88 °C) | 3-Aminoisoxazole-4-carboxylic acid |

Amidation: The direct reaction of the ester with an amine to form an amide (aminolysis) is possible but often requires harsh conditions (high temperature and pressure) or is slow. A more practical and common approach is a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting acid is then activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), and subsequently reacted with a primary or secondary amine to yield the desired 3-aminoisoxazole-4-carboxamide. google.com

Ester Exchange (Transesterification): The ethyl group of the ester can be exchanged for another alkyl group by reacting it with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org Care must be taken during other reactions, as transesterification can occur as an unwanted side reaction if alcoholic solvents are used under basic or acidic conditions. acs.org For example, performing a reaction in refluxing tert-butanol can lead to the formation of the corresponding tert-butyl ester. acs.org

Reduction of the Ester Groupnih.gov

The reduction of the ethyl ester group at the C4 position of this compound to the corresponding primary alcohol, (3-amino-isoxazol-4-yl)methanol, is a key transformation for introducing new functionalities. However, this reaction must be approached with caution due to the inherent sensitivity of the isoxazole ring to certain reducing agents. The weak N-O bond of the isoxazole nucleus is susceptible to reductive cleavage, which can lead to ring-opening byproducts. acs.orgnih.gov

Therefore, the choice of reducing agent is critical for achieving a chemoselective reduction of the ester. Strong, non-selective hydridic reducing agents like lithium aluminum hydride (LiAlH₄) are generally avoided as they can readily cleave the isoxazole ring. Milder and more selective reagents are preferred. Lithium borohydride (LiBH₄), for instance, is known to selectively reduce esters in the presence of other sensitive functional groups. acs.org Another viable option is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is a common method for the partial reduction of esters to aldehydes or their full reduction to alcohols while minimizing side reactions.

The success of the reduction is highly dependent on the reaction conditions, including temperature, solvent, and stoichiometry of the reducing agent. Careful optimization is necessary to maximize the yield of the desired alcohol while preventing the formation of ring-opened products such as β-aminoenones. rsc.org

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring

The isoxazole ring in this compound is an electron-rich system, influenced by the electron-donating amino group at the C3 position. This electronic nature primarily dictates its reactivity towards electrophiles.

Lithiation and Subsequent Electrophilic Quenches at C4beilstein-journals.org

Direct deprotonation (lithiation) of the isoxazole ring to form an organolithium intermediate, followed by quenching with an electrophile, is a powerful method for C-C bond formation. In the case of this compound, the most acidic proton is typically at the C5 position. However, directed metalation strategies can potentially achieve substitution at the C4 position. While direct lithiation at C4 is challenging due to the presence of the ester, functionalization at this position is more commonly achieved through electrophilic substitution reactions.

The C3-amino group strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the C4 position. This is a standard pattern in electrophilic aromatic substitution on heteroaromatic amines. wikipedia.org Reactions such as halogenation (e.g., using N-bromosuccinimide or N-iodosuccinimide) can introduce a halogen atom at C4, which can then be used in subsequent cross-coupling reactions to introduce a wide variety of substituents. beilstein-journals.orgnih.gov For example, iodination of isoxazoles has been achieved using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). beilstein-journals.org

Ring Opening and Rearrangement Processesrsc.orgthieme-connect.com

A characteristic feature of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions, particularly reductive, basic, or thermal treatments. acs.orgnih.gov This reactivity transforms the heterocyclic system into a highly functionalized acyclic intermediate, which can be a valuable synthetic precursor in its own right or can undergo subsequent rearrangement to form new ring systems.

Reductive cleavage of the weak N-O bond is a common pathway. nih.gov This can be accomplished using a variety of reagents, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), or dissolving metal/acid systems. acs.org More modern methods utilize reagents like molybdenum hexacarbonyl [Mo(CO)₆] with water or copper-based catalytic systems to achieve this transformation, often yielding β-aminoenones. rsc.orgacs.org For this compound, such a reductive ring opening would yield a functionalized enaminone, which could serve as a precursor for other heterocycles like pyridines or pyrimidines.

Base-catalyzed ring opening is also a known process for isoxazoles, particularly those with electron-withdrawing groups. The resulting intermediates can undergo rearrangements, such as the Boulton–Katritzky rearrangement, to form new heterocyclic structures. beilstein-journals.org

Annulation and Ring Fusion Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group in a 1,2-relationship, makes it an excellent substrate for annulation reactions to build fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems (e.g., Isoxazolo[5,4-d]researchgate.netnih.govoxazinones, Isoxazolo[5,4-d]pyrimidinones, Isoxazolo[5,4-b]pyridines)acs.orgnih.govnih.govnih.gov

The strategic placement of the amino and ester functionalities allows for the construction of a second ring fused to the isoxazole core.

Isoxazolo[5,4-d]oxazinones : These systems can be synthesized from the corresponding 3-aminoisoxazole-4-carboxylic acid (obtained by hydrolysis of the ethyl ester). For instance, heterocyclization of 5-amino-3-methylisoxazole-4-carboxylic acid with triethylorthoesters has been shown to produce isoxazolo[5,4-d] acs.orgrsc.orgoxazine derivatives. researchgate.net A similar strategy could be employed starting from the title compound.

Isoxazolo[5,4-d]pyrimidinones : This important class of fused heterocycles, being purine analogs, can be readily prepared from this compound. nih.gov The general approach involves reacting the aminoisoxazole with a one-carbon synthon that reacts with both the amino and the ester functionalities. For example, heating with formamide or reacting with triethyl orthoformate followed by treatment with an amine can lead to the formation of the fused pyrimidine ring. mdpi.comresearchgate.net

Isoxazolo[5,4-b]pyridines : The synthesis of this fused system typically involves the reaction of an aminoisoxazole with a 1,3-dielectrophilic component that constructs the pyridine (B92270) ring. researchgate.netresearchgate.netclockss.org For instance, condensation of a 3-aminoisoxazole with reagents like ethyl 2-cyano-3-ethoxyacrylate can lead to the formation of the corresponding isoxazolo[5,4-b]pyridine derivative. clockss.org The reaction proceeds via an initial Michael addition of the amino group, followed by cyclization and aromatization. Divergent syntheses have been developed that can selectively furnish different regioisomers of isoxazolopyridines by altering catalysts and reaction conditions. thieme-connect.com

Table 1: Examples of Annulation Reactions

| Fused System | Reagents/Conditions | Comments |

|---|

Transannulation Reactions to Form Pyrrole Derivativesacs.org

Transannulation reactions involve the transformation of one heterocyclic ring into another. For isoxazoles, a common transannulation is their conversion into pyrroles. This process typically proceeds via a reductive ring-opening of the isoxazole to generate an enaminone intermediate. beilstein-journals.org This intermediate, containing a 1,4-dicarbonyl or equivalent functionality, can then undergo an intramolecular cyclization with a source of nitrogen (often the original amino group from the isoxazole) to form the pyrrole ring.

For this compound, a hypothetical pathway would involve the reductive cleavage of the N-O bond. The resulting intermediate could then, under appropriate conditions (e.g., acid or base catalysis), cyclize to form a highly substituted pyrrole derivative. The specific substitution pattern of the resulting pyrrole would depend on the exact nature of the intermediate and the reaction conditions employed for the cyclization step. While this specific transformation for the title compound is not widely documented, the general principle is a known synthetic strategy for converting isoxazoles to other five-membered heterocycles. clockss.org

Utilization in Cascade and Domino Reactions

This compound serves as a versatile building block in the synthesis of complex heterocyclic systems through cascade and domino reactions. These one-pot methodologies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps without the isolation of intermediates. A prominent application of this compound is in the construction of fused heterocyclic scaffolds, such as isoxazolo[5,4-b]pyridines, which are of interest in medicinal chemistry.

The reaction of this compound with activated alkynes or other suitable coupling partners can initiate a cascade sequence involving condensation, cyclization, and aromatization steps to yield poly-substituted fused ring systems. These transformations often proceed through a series of intramolecular events, driven by the inherent reactivity of the aminoisoxazole core.

A notable example of such a cascade reaction is the synthesis of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. While this specific example utilizes a structurally similar starting material, 3-methylisoxazol-5-amine, the reaction pathway is directly analogous and applicable to this compound. The process involves a solvent-free, three-component reaction that proceeds via a domino sequence of condensation, Michael addition, and intramolecular cyclization.

The proposed mechanism for this type of transformation commences with the nucleophilic attack of the amino group of the isoxazole onto one of the reactants, for instance, an activated alkene like ethyl 2-cyano-3-ethoxyacrylate. This is followed by an intramolecular cyclization where the C4 position of the isoxazole ring attacks a nitrile group, leading to the formation of the fused pyridine ring. Subsequent aromatization results in the stable isoxazolo[5,4-b]pyridine system.

The following table details the reactants, conditions, and outcomes for a representative cascade reaction leading to an isoxazolo[5,4-b]pyridine derivative, illustrating the utility of aminoisoxazoles in such synthetic strategies.

Interactive Data Table: Cascade Synthesis of an Isoxazolo[5,4-b]pyridine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 3-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | 180-185 °C, triethylamine (catalyst), solvent-free | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | 65 clockss.org |

This solvent-free approach highlights the efficiency and environmental benefits of employing cascade reactions with building blocks like this compound for the synthesis of complex, fused heterocyclic compounds. clockss.org The versatility of this method allows for the introduction of various substituents on the resulting pyridine ring by choosing appropriately functionalized reaction partners.

Characterization Methodologies and Mechanistic Investigations

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are pivotal in confirming the molecular structure and probing the electronic environment of Ethyl 3-aminoisoxazole-4-carboxylate. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of each atom. In the proton (¹H) NMR spectrum of related 5-aminoisoxazoles, the protons of the amino group typically appear as a broad singlet. mdpi.com The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene (-CH₂) and methyl (-CH₃) protons, respectively, due to spin-spin coupling.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbon atoms of the isoxazole (B147169) ring resonate at distinct positions, influenced by the electronic effects of the amino and carboxylate substituents. For instance, in a related compound, ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate, the carbonyl carbon appears at 167.49 ppm, while the carbons of the aromatic ring are observed between 121.61 and 137.15 ppm. researchgate.net

Furthermore, NMR spectroscopy, in conjunction with quantum chemical calculations, is a powerful approach for investigating the stereochemical features and potential tautomeric forms of azole derivatives. mdpi.com The possibility of tautomerism in the 4-aminopyrimidine ring of thiamin diphosphate, a related heterocyclic system, has been suggested to be crucial for its enzymatic activity. nih.gov

¹H NMR Data for a Related 5-Aminoisoxazole Derivative researchgate.net

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 7.19 | s (broad) | - |

| Ar-H | 7.52–8.03 | m | - |

| -CH₂- | 4.22 | q | 7.1 |

| -CH₃ | 1.28 | t | 7.1 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum of a related compound, ethyl 3-arylazo-1H-pyrazole-4-carboxylate, showed a molecular ion peak corresponding to its molecular weight. researchgate.net Similarly, the mass spectrum of this compound would be expected to show a prominent molecular ion peak.

Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation of the parent ion. unito.it For instance, in the analysis of a synthesized peptide containing 5-amino-3-methyl-isoxazole-4-carboxylic acid, the mass spectrum revealed signals corresponding to the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. nih.gov Fragmentation ions observed in the ESI source provided additional structural confirmation. nih.gov The fragmentation patterns of related heterocyclic compounds often involve characteristic losses of small molecules such as CO₂, NH₃, or HCN. unito.itnih.gov

Expected Fragmentation Patterns in Mass Spectrometry

| Fragment | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecule |

| [M-NH₃]⁺ | Loss of an ammonia molecule |

| [M-CO₂]⁺ | Loss of a carbon dioxide molecule |

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. welcomehomevetsofnj.org

The amino group (-NH₂) typically shows characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. researchgate.net The carbonyl group (C=O) of the ethyl ester will give rise to a strong absorption band, typically around 1670-1730 cm⁻¹. researchgate.netwelcomehomevetsofnj.org The C-N stretching vibrations and the vibrations of the isoxazole ring would also be present in the fingerprint region of the spectrum. For example, the IR spectrum of ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate shows a strong C=O stretch at 1673 cm⁻¹ and an N-H stretch at 3150 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound researchgate.netwelcomehomevetsofnj.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3100 - 3500 |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1730 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| C-N | C-N Stretch | 1000 - 1350 |

| C-O | C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not detailed in the provided search results, analysis of closely related compounds offers significant insights into its likely solid-state conformation.

For instance, the crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate reveals that the isoxazole and phenyl rings are nearly coplanar. researchgate.net Similarly, the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate shows the molecule to be almost planar, a conformation supported by an intramolecular N-H···O hydrogen bond. nih.gov This planarity is a common feature in related isoxazole derivatives. nih.gov It is therefore highly probable that the isoxazole ring and the ethyl carboxylate group in this compound also adopt a largely planar conformation. The molecules in the crystal lattice are likely to be linked by intermolecular hydrogen bonds, forming extended networks. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can be employed to determine optimized geometries, vibrational frequencies, and chemical shifts, which can then be compared with experimental data. researchgate.net

In the context of this compound, DFT calculations could be used to predict its NMR and IR spectra, aiding in the assignment of experimental signals. mdpi.com Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of reaction pathways and the identification of the rate-determining steps. For example, DFT has been used to determine the structural features and harmonic frequencies of related heterocyclic compounds. researchgate.net Such calculations would be invaluable in understanding the reactivity of this compound in various chemical transformations.

Conformational Analysis and Molecular Modeling of Derivatives

The conformational preferences and electronic properties of derivatives of this compound are crucial for understanding their chemical reactivity and biological activity. While specific molecular modeling studies on the titled compound's derivatives are not extensively detailed in the public domain, computational investigations on the parent 3-aminoisoxazole scaffold and related isoxazole derivatives provide significant insights into their structural dynamics.

Computational studies, including density functional theory (DFT), are instrumental in predicting the geometries, electronic structures, and spectroscopic parameters of isoxazole derivatives researchgate.net. Such analyses help in understanding the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is fundamental to the molecule's reactivity researchgate.net.

A detailed spectroscopic and computational analysis of 3-aminoisoxazole, the core of the title compound, revealed significant conformational flexibility associated with the amino group nih.gov. A notable feature is the inversion motion of the –NH2 group, which leads to a double-well potential energy surface. This indicates the presence of two equivalent energy minima, a phenomenon that influences the molecule's rotational spectrum and its interaction with its environment nih.gov. The transition state between these minima is planar nih.gov. This inherent flexibility of the amino group is a key characteristic that would be retained in its derivatives.

To support experimental investigations, computational methods have been employed to predict the spectroscopic constants of 3-aminoisoxazole. These theoretical calculations provide a reliable estimation of the molecule's rotational constants and other spectroscopic parameters nih.gov.

Table 1: Computed Spectroscopic Parameters for 3-Aminoisoxazole | Parameter | Value (0⁺ state) | Value (0⁻ state) | |---|---|---| | A (MHz) | 10015.1182 | 10014.9568 | | B (MHz) | 3636.5161 | 3632.1793 | | C (MHz) | 2673.7431 | 2671.3283 | | |μa| (D) | 3.08 | 3.08 | | |μc| (D) | 1.09 | 1.09 | Data sourced from a computational study on 3-aminoisoxazole, providing insights into the foundational structure of its derivatives. nih.gov

Furthermore, molecular dynamics simulations and covalent docking have been utilized to investigate the reactivity and interaction of substituted isoxazole-4-carboxylates, including 3-amino derivatives researchgate.net. These modeling techniques are crucial for predicting how these molecules might bind to biological targets, for instance, in studies of enzyme inhibition nih.gov.

Applications in Advanced Organic Synthesis and Materials Science

Scaffold Engineering for the Construction of Complex Organic Molecules

The inherent reactivity and functionality of ethyl 3-aminoisoxazole-4-carboxylate make it an ideal scaffold for constructing intricate molecular designs. Its ability to serve as a foundational element for both polyfunctionalized heterocycles and multi-ring systems underscores its importance in synthetic chemistry.

Building Blocks for Polyfunctionalized Heterocyclic Compounds

This compound is a valuable precursor for a variety of polyfunctionalized heterocyclic compounds. The amino and ester groups can be independently or concertedly manipulated to introduce new functionalities and build upon the isoxazole (B147169) core. For instance, synthetic methodologies have been developed to produce derivatives like methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, demonstrating how the core structure can be readily elaborated. researchgate.net The isoxazole ring itself can participate in rearrangement and ring-expansion reactions, serving as a latent synthon for other heterocyclic systems. beilstein-journals.org This chemical tractability allows chemists to use it as a starting point for generating libraries of diverse heterocyclic molecules, which is a crucial aspect of modern drug discovery and materials science.

Precursors for Multi-Ring Systems and Fused Architectures

Beyond simple functionalization, the isoxazole scaffold of this compound is instrumental in the synthesis of complex multi-ring and fused heterocyclic systems. A notable strategy involves the ring expansion of isoxazole derivatives to form larger heterocycles. For example, methods have been developed for the preparation of 4-oxo-1,4-dihydropyridine-3-carboxylates through the molybdenum hexacarbonyl-mediated ring expansion of isoxazole precursors. beilstein-journals.org This transformation effectively uses the isoxazole ring as a template to construct a more complex, fused pyridine (B92270) system, which is a common core in many pharmaceutical agents. Such strategies highlight the utility of this compound in generating significant molecular complexity from a relatively simple starting material.

Design and Synthesis of Peptidomimetics and Unnatural Amino Acids

The structural similarity of the aminoisoxazole-4-carboxylic acid moiety to natural amino acids has led to its exploration in the field of peptide chemistry. By mimicking the structure of peptides, these molecules can modulate biological processes while offering improved stability and bioavailability.

Incorporation of Aminoisoxazole-4-carboxylic Acid into Peptide Sequences (e.g., α/β-Mixed Peptides)

After hydrolysis of the ethyl ester to the corresponding carboxylic acid, the resulting 3-aminoisoxazole-4-carboxylic acid can be utilized as an unnatural β-amino acid. mdpi.com Researchers have successfully incorporated this and closely related analogs, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis. mdpi.comnih.gov This allows for the creation of hybrid peptides, often referred to as α/β-mixed peptides, which combine natural α-amino acids with these unnatural β-amino acid mimics. nih.gov The development of methods to couple this isoxazole-based amino acid into a growing peptide chain opens up new avenues for creating novel peptidomimetics with potentially unique biological activities. mdpi.com These hybrid peptides are considered promising therapeutic agents due to their enhanced resistance to proteolytic degradation compared to natural peptides. mdpi.comnih.gov

| Application Aspect | Description | Key Findings |

| Unnatural Amino Acid | The 3-aminoisoxazole-4-carboxylic acid core serves as a non-proteinogenic β-amino acid. | It can be successfully coupled to resin-bound peptides using solid-phase synthesis techniques. mdpi.comnih.gov |

| Peptidomimetic Synthesis | It is a building block for α/β-mixed peptides, which are a class of peptidomimetics. | The resulting hybrid peptides show promise as potential therapeutic agents with improved stability. nih.gov |

| Synthetic Strategy | Incorporation can be achieved at various positions within a peptide sequence. | This allows for the synthesis of a new class of bioactive peptides and peptide hybrids. mdpi.com |

Influence on Peptide Secondary Structure and Conformation

The incorporation of rigid, non-natural amino acids is a well-established strategy to control the secondary structure and conformation of peptides. The planar and constrained geometry of the isoxazole ring, when integrated into a peptide backbone, can significantly influence its folding properties. nih.gov While specific conformational analyses of peptides containing this compound are still an emerging area, the general principle is that such rigid units can act as potent turn-inducers or stabilizers of specific secondary structures like helices or sheets. This conformational control is critical for designing peptidomimetics that can effectively bind to biological targets, such as proteins or nucleic acids, by pre-organizing the peptide into a bioactive conformation. nih.gov The ability of isoxazole-containing amino acids to act as mimics for acetyl-lysine in binding to bromodomains further highlights their potential to dictate specific molecular interactions. nih.gov

Role in Catalyst Design and Chiral Auxiliaries

The application of this compound and its direct derivatives in the fields of catalyst design and as chiral auxiliaries is not yet extensively documented in scientific literature. Heterocyclic compounds are frequently explored for these purposes due to their ability to coordinate with metal centers and create specific steric environments. The functional groups present on this compound—the nitrogen and oxygen atoms of the isoxazole ring, the amino group, and the carboxylate—offer potential coordination sites for metal catalysts. However, research into harnessing this potential appears to be a nascent or underexplored area. The development of chiral versions of this scaffold could pave the way for its use in asymmetric catalysis, but this remains a prospective rather than an established application.

Emerging Applications in Functional Materials

Despite the growing interest in heterocyclic compounds for materials science, research on the specific applications of this compound is not present in the available scientific literature.

There are no available research articles or patents that describe the synthesis, evaluation, or application of this compound as a component in organic semiconductors or optoelectronic devices. The electronic properties of this specific molecule, which would determine its suitability for such applications, have not been reported. Consequently, there is no data to present regarding its performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs).

While the isoxazole ring is a known structural motif in some liquid crystalline compounds and dyes, there is no specific mention of this compound being utilized for these purposes. beilstein-journals.orgresearchgate.net The structural features of a molecule, such as its aspect ratio, polarity, and potential for intermolecular interactions, are critical for the formation of liquid crystal phases. beilstein-journals.orgresearchgate.netmdpi.com However, studies detailing these properties for this compound are absent from the literature. Similarly, no data is available on its chromophoric properties, which would be essential for its use as a dye.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Strategies

Future synthetic strategies are envisioned to focus on:

One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials react in a single vessel to form the target molecule can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time.

Catalytic Cycloadditions: The exploration of novel transition metal or organocatalytic systems for [3+2] cycloaddition reactions could provide highly regioselective pathways to the isoxazole (B147169) core.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (such as microwave-assisted synthesis) will be crucial for sustainable production. nih.gov

One promising, though not yet specifically applied, approach involves the reaction of 3-bromoisoxazolines with amines, followed by oxidation. acs.org This method has shown success for accessing other 3-aminoisoxazole derivatives and could be adapted for the synthesis of ethyl 3-aminoisoxazole-4-carboxylate. acs.org Another foundational method involves reacting propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide to form the 3-aminoisoxazole ring. google.com

Table 1: Potential Future Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Multi-Component Reactions | Increased efficiency, reduced waste | Discovery of new reaction cascades |

| Catalytic Cycloadditions | High regioselectivity, milder conditions | Development of novel catalysts |

| Flow Chemistry | Scalability, safety, precise control | Reactor design and optimization |

| Green Chemistry | Sustainability, reduced environmental impact | Use of eco-friendly reagents and solvents |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by its three key features: the N-O bond of the isoxazole ring, the nucleophilic amino group, and the electrophilic ester group. While the individual reactivity of these groups is known, their interplay within this specific scaffold is an area ripe for discovery.

Future research will likely investigate:

Isoxazole Ring Transformations: The weak N-O bond in isoxazoles makes them susceptible to ring-opening reactions under reductive, oxidative, or photochemical conditions, providing access to other complex acyclic and heterocyclic structures. nih.govu-tokyo.ac.jp This latent reactivity can be harnessed to use the molecule as a synthetic intermediate for more complex targets. u-tokyo.ac.jp

Functionalization of the Amino Group: Beyond simple acylation or alkylation, novel transformations of the 3-amino group could lead to fused heterocyclic systems, such as isoxazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry.

Derivatization of the Carboxylate Ester: Conversion of the ethyl ester to amides, hydrazides, or other functional groups is a straightforward yet powerful way to create libraries of new derivatives for biological screening. researchgate.net These derivatives could exhibit a wide range of pharmacological activities. nih.gov

Expansion into Bioconjugation and Chemical Biology Applications

The bifunctional nature of this compound makes it an intriguing candidate for applications in chemical biology and bioconjugation. The isoxazole scaffold is found in numerous bioactive compounds and pharmaceuticals, suggesting its potential as a valuable pharmacophore. ijpca.orgespublisher.com

Emerging directions in this area include:

Unnatural Amino Acid Synthesis: The core structure can be considered a non-proteinogenic amino acid, which could be incorporated into peptides to create peptidomimetics with enhanced stability against proteolysis. mdpi.com

Bio-orthogonal Linkers: The amino and carboxylate groups provide handles for covalently attaching the molecule to proteins, nucleic acids, or other biomolecules. Conjugation of a small molecule to the isoxazole core can yield new derivatives with unique biological activities. nih.gov

Photocrosslinking Agents: Isoxazoles possess intrinsic photoreactivity, allowing them to form high-energy intermediates like nitrenes and azirines upon UV irradiation. biorxiv.org This property could be harnessed to develop novel photo-cross-linkers for identifying protein-ligand interactions in chemoproteomic studies. u-tokyo.ac.jpbiorxiv.org

Table 2: Potential Applications in Chemical Biology

| Application Area | Rationale | Potential Outcome |

|---|---|---|

| Peptidomimetics | Structure mimics β-amino acids | Peptides with enhanced stability and novel functions |

| Bioconjugation | Bifunctional handles for attachment | Probes for studying biological systems |

| Chemoproteomics | Intrinsic photoreactivity of the isoxazole ring | Covalent labeling of target proteins for identification |

Integration with Computational Design and Machine Learning for Reaction Optimization

Modern chemical research is increasingly driven by computational tools that can accelerate discovery and optimization. Applying these methods to this compound represents a significant future opportunity.

Computational Design of Derivatives: Density Functional Theory (DFT) and other computational chemistry methods can be used to predict the electronic properties, reactivity, and potential biological activity of novel derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. researchgate.net

Machine Learning for Synthesis: Machine learning (ML) algorithms are becoming powerful tools for predicting the outcomes of chemical reactions and optimizing reaction conditions. nih.govresearchgate.net By training models on large datasets of chemical reactions, ML can suggest optimal catalysts, solvents, and temperatures to maximize the yield and purity of this compound. beilstein-journals.org

Retrosynthesis Prediction: ML-based retrosynthesis models can propose novel synthetic routes to the target molecule that may not be apparent to human chemists. nih.gov Transfer learning techniques are particularly promising for improving the accuracy of these models for specific classes of heterocyclic compounds like isoxazoles. nih.govchemrxiv.org

The integration of these computational approaches will undoubtedly lead to more innovative and efficient ways to synthesize, functionalize, and apply this compound and its derivatives in the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-aminoisoxazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine under acidic or basic conditions. For example, analogous isoxazole syntheses involve reacting ethyl 2-bromoacetate with thiourea in basic media (pH 9–11) to form the heterocyclic core . Key variables include temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DoE) is recommended to mitigate side reactions like over-alkylation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and the amino group (δ ~5.5 ppm, broad singlet). The isoxazole proton typically appears as a singlet at δ ~6.2 ppm.

- IR : Confirm the presence of ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amino groups (N–H stretch at ~3350–3450 cm⁻¹).

- MS : The molecular ion peak should correspond to the molecular weight (e.g., m/z 170.17 for C₇H₈N₂O₃). Fragmentation patterns may include loss of the ethyl group (m/z 127) or CO₂ (m/z 126) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and incompatible substances (e.g., strong oxidizers). Refrigeration under inert gas (N₂ or Ar) is advised for long-term storage to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational tools like Mercury or SHELXL aid in analyzing the crystal structure of this compound derivatives?

- Methodological Answer :

- Mercury CSD 2.0 : Visualize intermolecular interactions (e.g., hydrogen bonds between amino and carbonyl groups) and calculate packing coefficients. Use the "Materials Module" to compare packing motifs with structurally similar compounds .

- SHELXL : Refine high-resolution crystallographic data to resolve disorder in the ethyl ester group. Apply twin refinement if crystallographic twinning is observed .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation in the amino or ester groups using variable-temperature NMR.

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Cross-validate with high-resolution MS .

- Solvent Polarity : Re-record NMR in deuterated DMSO to assess hydrogen-bonding interactions that may split signals .

Q. How can reaction byproducts (e.g., ethyl 3-hydroxyisoxazole-4-carboxylate) be minimized during synthesis?

- Methodological Answer :

- Optimized Stoichiometry : Use a 10–20% excess of hydroxylamine to drive cyclization over oxidation.

- Catalysis : Introduce catalytic Cu(I) or Fe(III) to accelerate cyclocondensation and suppress side reactions.

- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (1:1) to isolate the target compound .

Q. What in silico methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.